molecular formula C17H20 B14289176 3-tert-Butyl-2-methyl-1,1'-biphenyl CAS No. 141504-68-9

3-tert-Butyl-2-methyl-1,1'-biphenyl

Cat. No.: B14289176
CAS No.: 141504-68-9
M. Wt: 224.34 g/mol
InChI Key: ZOMLMLNQHSRSQK-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-methyl-1,1'-biphenyl is a useful research compound. Its molecular formula is C17H20 and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141504-68-9

Molecular Formula

C17H20

Molecular Weight

224.34 g/mol

IUPAC Name

1-tert-butyl-2-methyl-3-phenylbenzene

InChI

InChI=1S/C17H20/c1-13-15(14-9-6-5-7-10-14)11-8-12-16(13)17(2,3)4/h5-12H,1-4H3

InChI Key

ZOMLMLNQHSRSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(C)(C)C)C2=CC=CC=C2

Origin of Product

United States

Contextualization of Substituted Biphenyls in Advanced Organic Chemistry

Substituted biphenyls are aromatic hydrocarbons that consist of two phenyl rings linked by a single carbon-carbon bond, with various functional groups attached. rsc.orgnih.gov These compounds are of significant interest in organic chemistry due to their diverse applications as precursors for a wide range of molecules, including pharmaceuticals, agricultural products, and polymers. rsc.orgunacademy.com The functionalization of the basic biphenyl (B1667301) structure is key to its utility, as the parent molecule itself is relatively inert. rsc.orgnih.gov

The synthesis of substituted biphenyls can be achieved through various methods, including classic coupling reactions like the Wurtz-Fittig and Ullmann reactions, as well as more modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings. rsc.orgbohrium.comrsc.org These methods allow for the precise introduction of substituents onto the biphenyl core, enabling the fine-tuning of its properties for specific applications. rsc.org

A particularly important aspect of substituted biphenyls is the phenomenon of atropisomerism. This type of stereoisomerism arises from restricted rotation around the single bond connecting the two phenyl rings, which can lead to the existence of stable, isolable enantiomers if the ortho substituents are sufficiently bulky. unacademy.compharmaguideline.comrsc.orgwikipedia.org This axial chirality is a key feature of many important chiral ligands and catalysts used in asymmetric synthesis. unacademy.comwikipedia.org

Synthetic Methodologies for 3 Tert Butyl 2 Methyl 1,1 Biphenyl and Analogues

Strategies for Biphenyl (B1667301) Core Construction

The creation of the central carbon-carbon bond linking the two phenyl rings is the cornerstone of synthesizing 3-tert-Butyl-2-methyl-1,1'-biphenyl and its analogs. Both modern transition metal-catalyzed reactions and classical coupling techniques have been adapted to accommodate the steric demands of these molecules.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of biaryl compounds, offering mild reaction conditions and broad functional group tolerance. nih.gov Several protocols have been developed to address the specific challenge of coupling sterically hindered substrates.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, particularly for synthesizing biaryls. acs.org However, the synthesis of sterically demanding biaryls, such as those with multiple ortho substituents, often requires specialized catalysts and conditions to achieve high yields. acs.orgresearchgate.net The primary challenge lies in the reductive elimination step, which can be slow for hindered substrates. acs.org

To address this, significant research has focused on the development of highly active catalyst systems. For instance, the use of a palladacycle pre-catalyst with an N-heterocyclic carbene (NHC) ligand has enabled the formation of di- and tri-ortho-substituted biaryls at room temperature in more environmentally friendly solvents like 2-propanol. nih.gov Additionally, bulky biaryl phosphine (B1218219) ligands, such as those of the Buchwald-type, have been designed to accelerate the reductive elimination step. acs.org One such ligand, HFTPhos, which incorporates a heptafluorotolyl group, has shown remarkable activity, allowing for catalyst loadings as low as 0.025 mol % for tetra-ortho-substituted biaryls. acs.org The development of chiral-bridged biphenyl monophosphine ligands has also proven effective in the asymmetric synthesis of sterically hindered biaryl compounds, achieving high yields and good enantioselectivities. beilstein-journals.org

Table 1: Selected Suzuki-Miyaura Coupling Conditions for Sterically Hindered Biaryls

Catalyst System Ligand Base Solvent Temperature Yield Reference
Palladium Pre-catalyst N-Heterocyclic Carbene Not Specified 2-Propanol Room Temp. Not Specified nih.gov
Pd(OAc)2 HFTPhos K3PO4 Toluene 100 °C Up to 99% acs.org
Pd(dba)2 Chiral Monophosphine K3PO4 THF 50 °C Up to 99% beilstein-journals.org
Pd/BI-DIME rac-BIDIME Not Specified Not Specified Not Specified Not Specified researchgate.net

This table is interactive. Click on the headers to sort.

While the Buchwald-Hartwig amination is primarily known for the formation of carbon-nitrogen bonds, its principles and the catalyst systems developed for it have influenced the broader field of cross-coupling, including C-C bond formation. acsgcipr.orgwikipedia.org The reaction involves the palladium-catalyzed coupling of amines with aryl halides or pseudohalides. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands, a hallmark of Buchwald-Hartwig chemistry, has been crucial in overcoming the challenges associated with coupling bulky substrates. nih.govorganic-chemistry.org

The mechanism proceeds through an oxidative addition, amine binding, deprotonation, and reductive elimination sequence. wikipedia.org The success of this reaction for hindered systems has spurred the development of similar catalytic approaches for other cross-coupling reactions. While not a direct method for the biphenyl core construction of this compound, the ligands and mechanistic understanding derived from Buchwald-Hartwig amination are highly relevant to the palladium-catalyzed C-C couplings used for its synthesis. nih.gov For instance, the development of bulky biaryl phosphine ligands has enabled the palladium-catalyzed amidation of five-membered heterocyclic electrophiles, a previously challenging transformation. nih.gov

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is another important tool for C-C bond formation. organic-chemistry.orgyoutube.com While traditionally used for the synthesis of substituted alkenes, variations of the Heck reaction can be applied to the synthesis of biaryl scaffolds, particularly through intramolecular cyclizations. researchgate.net

A significant challenge in applying the Heck reaction to sterically hindered substrates is the poor reactivity of polysubstituted, unbiased alkenes in intermolecular reactions. nih.gov In fact, intermolecular Heck reactions with all-carbon tetrasubstituted olefins are generally unprecedented without a directing group. chemrxiv.org Recent research has shown that pendant carboxylic acids, in combination with bulky monophosphine ligands on palladium, can direct the arylation of tri- and tetrasubstituted olefins. nih.govchemrxiv.org This approach allows for the formation of quaternary carbon centers and can be a viable strategy for constructing highly substituted ring systems that could be precursors to sterically hindered biaryls. chemrxiv.org

Beyond the well-established Suzuki, Buchwald-Hartwig, and Heck reactions, a variety of other palladium-catalyzed methodologies have been developed for the synthesis of biaryls, including sterically hindered ones. These methods often utilize different organometallic reagents or coupling partners.

For example, Hiyama cross-coupling, which employs organosilanes, has been shown to be effective for the preparation of functionalized biaryl derivatives from aryl chlorides. organic-chemistry.org Specifically, the cross-coupling of aromatic and heteroaromatic silanolates with aromatic halides, catalyzed by bis(tri-tert-butylphosphine)palladium, provides an efficient route to unsymmetrical biaryls under mild, fluoride-free conditions. organic-chemistry.org This method is compatible with a wide range of functional groups and has been successfully applied to electron-rich, electron-poor, and sterically hindered substrates. organic-chemistry.org

Another approach involves the use of organoindium reagents. Ortho-substituted triarylindium reagents, prepared via directed ortho-lithiation and transmetallation, can be efficiently coupled with aryl halides in a palladium-catalyzed reaction to yield biaryl compounds. organic-chemistry.org Additionally, palladium-catalyzed decarboxylative cross-coupling reactions between arene carboxylic acids and aryl thianthrenium salts have emerged as a viable method for synthesizing various biaryls, including those with significant steric hindrance. researchgate.net

Table 2: Overview of Other Palladium-Catalyzed Biaryl Syntheses

Coupling Type Organometallic Reagent Catalyst Key Features Reference
Hiyama Coupling Aryltrifluorosilanes Pd-PEPPSI-IPent Effective for aryl chlorides organic-chemistry.org
Silanolate Coupling Arylsilanolates (t-Bu3P)2Pd Mild, fluoride-free conditions organic-chemistry.org
Indium-based Coupling Triarylindium reagents Not Specified From directed ortho-lithiation organic-chemistry.org
Decarboxylative Coupling Arene carboxylic acids PdCl2/Ag2CO3 Uses aryl thianthrenium salts researchgate.net

This table is interactive. Click on the headers to sort.

Classical Aromatic Coupling Techniques

Before the advent of transition metal catalysis, classical methods were the primary means of forming biaryl bonds. While often requiring harsh reaction conditions, these techniques can still be relevant, particularly in specific synthetic contexts.

One of the oldest methods is the Ullmann reaction, which traditionally involves the copper-mediated coupling of two aryl halides. This reaction typically requires high temperatures and stoichiometric amounts of copper. princeton.edu While effective for some substrates, its application to the synthesis of sterically hindered biaryls like this compound can be limited by low yields and the need for harsh conditions.

Another classical approach is the Friedel-Crafts alkylation. While not a direct biaryl coupling method, it can be used to introduce bulky alkyl groups, such as the tert-butyl group, onto a pre-existing biphenyl core. acs.org For example, the alkylation of biphenyl with tert-butyl chloride can be achieved using a Lewis acid catalyst like anhydrous ferric chloride. acs.org This method, however, can lead to mixtures of products and may not be suitable for constructing the initial biaryl linkage in a highly substituted system. A review of various methods for synthesizing biphenyl derivatives highlights the continued relevance of these classical reactions alongside modern catalytic approaches. rsc.org

Introduction of tert-Butyl and Methyl Moieties

The incorporation of tert-butyl and methyl groups onto a biphenyl framework is a foundational step in the synthesis of the target compound and its analogues. These alkyl groups are crucial in defining the steric and electronic properties of the molecule, which in turn dictates its utility, particularly in the context of specialized ligands. The Friedel-Crafts alkylation is a classic and vital method for introducing such alkyl substituents to aromatic rings. rsc.org

For instance, the synthesis of 4,4′-di-tert-butylbiphenyl can be achieved by reacting biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst like anhydrous ferric chloride (FeCl₃). rsc.org This reaction is typically performed in a halogenated solvent. rsc.org The choice of catalyst is critical; overly active catalysts such as aluminum chloride can lead to multiple products, while less active ones may result in no reaction. acs.org The synthesis of methyl-functionalized biphenyls can also be accomplished through related palladium-catalyzed cross-coupling reactions, although the steric hindrance from bulky tert-butyl groups can present significant challenges to reactivity. researchgate.net

Table 1: Examples of Friedel-Crafts Alkylation for Biphenyls

Product Reactants Catalyst Solvent Reference
4,4′-Di-tert-butylbiphenyl Biphenyl, tert-butyl chloride Anhydrous Ferric Chloride (FeCl₃) Dichloromethane rsc.orgacs.org
4-Cyclopentyl-1,1'-biphenyl Biphenyl, Cyclopentene Aluminum Chloride (AlCl₃) 1,2-dichloroethane (DCE) rsc.org
Regioselective Functionalization Procedures

Achieving the specific 3-tert-butyl-2-methyl substitution pattern requires precise control over the reaction's regioselectivity. Directed ortho-metalation (DoM) is a powerful strategy for achieving such regiocontrol. uni-muenchen.de This technique involves using a directing group on an aromatic ring to guide the deprotonation and subsequent metalation of a specific ortho-position. uni-muenchen.de The resulting organometallic intermediate can then react with an electrophile to introduce a desired substituent with high precision. uni-muenchen.de

In the context of biphenyl synthesis, a functional group on one of the phenyl rings can direct the introduction of substituents like methyl or tert-butyl groups to a specific adjacent position, a critical step for constructing sterically hindered biphenyls. The reactivity of the organometallic reagents used can be tuned by the choice of metal, with organozinc and organoboron compounds offering increased stability and functional group tolerance compared to more reactive organolithium or Grignard reagents. uni-muenchen.de Friedel-Crafts acylation also demonstrates regioselectivity, often favoring substitution at the para-position of the biphenyl system due to steric and electronic effects. rsc.org

Protecting Group Strategies in Biphenyl Synthesis

In multi-step syntheses of complex molecules like substituted biphenyls, protecting groups are indispensable tools. jocpr.com They are employed to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. jocpr.comuchicago.edu An ideal protecting group should be easy to introduce and remove, stable to the specific reaction conditions, and should not introduce new complications like additional stereogenic centers. uchicago.edu

A common strategy involves protecting a reactive site, performing a desired transformation, and then removing the protecting group in a subsequent step. uchicago.edu For example, the tert-butoxycarbonyl (Boc) group is frequently used to protect amine functionalities. orgsyn.orgcreative-peptides.com It is stable under many reaction conditions but can be readily removed with acid. orgsyn.orgcreative-peptides.com In the synthesis of biphenyl analogues, protecting groups can ensure that functionalization, such as the introduction of a methyl or tert-butyl group, occurs at the desired position without unwanted side reactions. jocpr.com The use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, allows for even more complex and controlled synthetic pathways. libretexts.org

Table 2: Common Protecting Groups in Organic Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions Reference
Alcohol Benzyl (B1604629) Bn Hydrogenolysis libretexts.org
Alcohol tert-Butyldimethylsilyl TBDMS Acid or Fluoride Ion (e.g., TBAF) libretexts.org
Amine tert-Butoxycarbonyl Boc Acid (e.g., TFA) orgsyn.orgcreative-peptides.com
Amine 9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine) jocpr.comcreative-peptides.com
Carbonyl Acetal/Ketal - Acid libretexts.org
Carboxylic Acid Benzyl ester - Hydrogenolysis libretexts.org

Advanced Synthetic Approaches

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, sustainability, and access to complex molecular architectures.

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) has emerged as a powerful "green" technology in organic chemistry. mdpi.com By using microwave irradiation to heat reactions, MAS often leads to dramatically shorter reaction times, higher yields, and improved selectivity compared to conventional heating methods. mdpi.comorganic-chemistry.org This technique has been successfully applied to the synthesis of a wide range of organic compounds, including various heterocyclic structures and functionalized aromatics. mdpi.comscilit.com

For the synthesis of substituted biphenyls and their precursors, microwave irradiation can accelerate key steps like condensation and cross-coupling reactions. organic-chemistry.orgresearchgate.net For example, the condensation of carbonyl compounds with sulfinamides to form N-(tert-butylsulfinyl)imines, which are valuable chiral intermediates, can be achieved in minutes with excellent yields under microwave-promoted, solvent-free conditions. organic-chemistry.org This efficiency makes MAS a highly attractive approach for the rapid construction of libraries of biphenyl analogues for screening and optimization.

Solvent-Free Condensation and Reductive Amination Sequences

The move towards more environmentally friendly chemical processes has driven the development of solvent-free reaction conditions. mdpi.com These methods reduce waste and the environmental impact associated with traditional solvent use. organic-chemistry.orgmdpi.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is one such approach. mdpi.comacs.org

Reductive amination is a cornerstone reaction for forming carbon-nitrogen bonds, typically involving the condensation of an amine with a carbonyl compound to form an imine, which is then reduced. researchgate.netresearchgate.net Performing these sequences under solvent-free conditions offers significant green chemistry benefits. researchgate.netresearchgate.net For example, the reductive amination of aldehydes and ketones can be carried out by grinding the reactants with a reducing agent, often leading to high yields of the desired amine product. researchgate.net Such solvent-free condensation and amination strategies are applicable to the synthesis of precursors for complex biphenyls, particularly those bearing amine functionalities for further modification.

Phosphination of Biphenyl Derivatives

The phosphination of biphenyls is a critical transformation, as it converts them into highly valuable phosphine ligands. nih.govacs.org These ligands, often referred to as biaryl phosphines, are essential for many transition-metal-catalyzed cross-coupling reactions due to their unique steric and electronic properties. acs.orgnih.gov The this compound core, once synthesized, can be phosphinated to create a specific ligand.

Several methods exist for the phosphination of biphenyl derivatives. A common approach involves the metalation of the biphenyl (e.g., lithiation with n-butyllithium) followed by quenching with a chlorodialkylphosphine, such as di-tert-butylchlorophosphine. orgsyn.org An improved one-pot procedure involves the reaction of an arylmagnesium halide with benzyne, followed by the addition of the chlorodialkylphosphine, which is often simpler and more cost-effective. nih.gov Recently, modified phosphination processes have been developed using magnesium to form a Grignard reagent from the biphenyl precursor, which is then treated with a copper salt and the chlorophosphine to yield the desired phosphine ligand. orgsyn.org These advanced methods are crucial for producing a diverse array of biphenyl phosphine ligands that enable challenging catalytic transformations. nih.govgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation of Biphenyl Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within 3-tert-Butyl-2-methyl-1,1'-biphenyl.

One-dimensional NMR spectra offer a fundamental overview of the molecular structure by identifying the different types of proton and carbon atoms present.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The tert-butyl group, with its nine equivalent protons, would produce a sharp singlet, typically in the upfield region (around 1.4 ppm) due to its aliphatic nature. The methyl group attached to the biphenyl (B1667301) ring would also appear as a singlet, but shifted slightly downfield compared to a typical alkyl methyl group due to the influence of the aromatic ring. The aromatic region of the spectrum would be more complex, showing a series of multiplets corresponding to the eight protons on the two phenyl rings. The substitution pattern dictates their chemical shifts and coupling patterns. For comparison, in a related compound, 4-(tert-butyl)-1,1'-biphenyl, the tert-butyl protons appear as a singlet at 1.41 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The tert-butyl group will show two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. nanalysis.com The methyl group attached to the ring will produce a single peak. The twelve aromatic carbons will appear in the downfield region (typically 120-150 ppm). The chemical shifts of these carbons are influenced by the electron-donating effects of the alkyl substituents and the anisotropic effects of the adjacent phenyl ring. For instance, in 4,4'-di-tert-butylbiphenyl, the tert-butyl methyl carbons appear around 31.4 ppm, the quaternary carbon at 34.6 ppm, and the aromatic carbons in the range of 125.9 to 150.3 ppm. rsc.orgchegg.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table is based on predicted values and data from analogous compounds, as direct experimental data for this specific molecule is not widely published.

Spectrum TypeAssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR-C(CH₃)₃~1.4Singlet
¹H NMRAr-CH₃~2.3Singlet
¹H NMRAromatic Protons~7.1-7.6Multiplets
¹³C NMR-C(CH₃)₃~30-32
¹³C NMR-C(CH₃)₃~34-36
¹³C NMRAr-CH₃~20-22
¹³C NMRAromatic Carbons~124-145

2D NMR techniques are crucial for unambiguously assigning the complex signals in the ¹H and ¹³C spectra and for elucidating the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within each aromatic ring, showing correlations between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of which proton signal corresponds to which carbon signal. For example, the aromatic proton signals would show cross-peaks to their attached aromatic carbon signals in the HSQC spectrum. nanalysis.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups. upi.edu

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methyl groups would be observed in the region of 2850-2975 cm⁻¹. orgsyn.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1300 cm⁻¹). The pattern of the out-of-plane bending bands between 690-900 cm⁻¹ can often provide information about the substitution pattern on the aromatic rings.

Table 2: Characteristic FT-IR Absorption Bands for this compound Note: This table presents expected frequency ranges based on standard functional group analysis.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
C-H Stretch (Aromatic)3000 - 3100Aromatic Ring
C-H Stretch (Aliphatic)2850 - 2975tert-Butyl and Methyl Groups
C=C Stretch (Aromatic)1450 - 1600Aromatic Ring
C-H Bend (Aliphatic)1365 - 1470tert-Butyl and Methyl Groups
C-H Out-of-Plane Bend (Aromatic)690 - 900Aromatic Ring Substitution

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. For this compound, Raman spectroscopy would be expected to show strong signals for the symmetric stretching vibrations of the aromatic rings, often referred to as the "ring breathing" modes, which typically appear as a strong band around 1600 cm⁻¹. stanford.edu The C-C bond stretching between the two phenyl rings would also be Raman active. This technique can provide valuable structural information that is sometimes weak or absent in the FT-IR spectrum. osti.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would provide the mass-to-charge ratio (m/z) of the molecular ion (M⁺), which corresponds to the molecule's molecular weight.

A primary and highly characteristic fragmentation pathway for tert-butylated aromatic compounds is the loss of a methyl radical (•CH₃, mass 15) to form a very stable tertiary carbocation [M-15]⁺. researchgate.netresearchgate.net This fragment is often the base peak (the most intense peak) in the spectrum. Further fragmentation of the biphenyl structure could involve cleavage of the bond between the two rings or other rearrangements, providing additional structural clues. High-resolution mass spectrometry (HRMS) could be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the precise elemental formula.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₇H₂₀, the theoretical monoisotopic mass can be calculated with high precision.

The technique provides a measured mass-to-charge ratio (m/z) with an accuracy of a few parts per million (ppm). This level of precision enables the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, in the analysis of related aromatic compounds like 4-(tert-butyl)-4-nitro-1,1-biphenyl, HRMS is used to confirm the synthesized structure by matching the experimental mass to the calculated value, providing definitive evidence of the compound's identity. eurjchem.com The calculated exact mass for the [M+H]⁺ ion of this compound would be compared against the experimentally obtained value to validate its composition.

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular FormulaC₁₇H₂₀
Molar Mass224.34 g/mol
Theoretical Monoisotopic Mass224.15650 u

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EIMS) provides characteristic fragmentation patterns that serve as a molecular fingerprint, aiding in structural elucidation. The fragmentation of this compound under EIMS conditions is predicted to follow pathways observed in other tert-butylated aromatic compounds, such as tert-butylbenzene (B1681246) and tert-butylnaphthalenes. researchgate.netnist.gov

The primary and most significant fragmentation event is the cleavage of the C-C bond within the tert-butyl group, leading to the loss of a methyl radical (•CH₃). researchgate.net This process results in the formation of a highly stable [M-15]⁺ cation, which is often the base peak in the spectrum. This stability arises from the formation of a tertiary carbocation. Subsequent fragmentations can occur, but the [M-15]⁺ ion is the hallmark of a tert-butyl substituent. researchgate.netyoutube.com

Key Fragmentation Pathways:

Loss of a Methyl Radical: The molecular ion (M⁺• at m/z 224) readily ejects a methyl radical to form the [M-15]⁺ ion at m/z 209. This is the most favorable initial fragmentation. researchgate.net

Loss of Ethene: Further fragmentation of the [M-15]⁺ ion may involve rearrangements and the subsequent loss of neutral molecules like ethene (C₂H₄), a process noted in the fragmentation of similar propyl-aryl cations. researchgate.net

Formation of Tropylium (B1234903) Ion: In some aromatic systems, rearrangement to a stable tropylium ion (m/z 91) is a common pathway, particularly for compounds with a benzyl (B1604629) moiety. youtube.com

Table 2: Predicted EIMS Fragmentation Data for this compound

m/zIon Structure/Fragment LostDescription
224[C₁₇H₂₀]⁺•Molecular Ion (M⁺•)
209[M - CH₃]⁺Base Peak; loss of a methyl radical from the tert-butyl group.
167[M - C₄H₉]⁺Loss of the tert-butyl radical.
91[C₇H₇]⁺Possible rearrangement to the tropylium ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles that define its conformation.

Single-Crystal X-ray Diffraction (SC-XRD)

While a specific crystal structure for this compound is not publicly available, the analysis of related compounds such as 4-(tert-butyl)-4-nitro-1,1'-biphenyl demonstrates the power of this technique. eurjchem.com For such a compound, single crystals suitable for X-ray diffraction are grown, and the resulting diffraction data are used to solve and refine the molecular structure. eurjchem.com The analysis reveals precise atomic coordinates, confirming the connectivity and stereochemistry. The data obtained includes the crystal system, space group, and unit cell dimensions, which define the repeating unit of the crystal lattice.

Table 3: Illustrative Crystallographic Data from a Related Biphenyl Compound (4-(tert-butyl)-4-nitro-1,1-biphenyl) eurjchem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.4478(3)
b (Å)9.2477(4)
c (Å)23.4572(9)
β (°)95.114(4)
Volume (ų)1393.11(10)
Z4

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.govmdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 4: Representative Contributions to Crystal Packing from Hirshfeld Analysis of a Substituted Aromatic Compound researchgate.net

Interaction TypeContribution (%)
H···H77.5
C···H / H···C16.0
O···H / H···O3.1
N···H / H···N1.7

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of biphenyl systems is characterized by strong absorptions corresponding to π → π* transitions. The unsubstituted biphenyl molecule typically shows a strong absorption band around 250 nm.

The introduction of alkyl substituents like methyl and tert-butyl groups on the biphenyl rings generally causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the electron-donating inductive effect of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. eurjchem.com Therefore, this compound is expected to exhibit its main absorption band at a wavelength slightly longer than 250 nm. The steric hindrance between the 2-methyl group and the adjacent phenyl ring will force a larger dihedral angle between the rings, which may lead to a hypsochromic (blue) shift compared to a planar biphenyl, but the electronic effects of the substituents are generally dominant.

Table 5: Expected UV-Vis Absorption Data

CompoundTypical λmax (nm)Transition
Biphenyl~250π → π
This compound>250 (Predicted)π → π

Computational Chemistry and Theoretical Investigations of Biphenyl Structures

Density Functional Theory (DFT) Studies

The geometry of biphenyl (B1667301) and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, a competition exists between the stabilizing effect of π-conjugation, which favors a planar structure, and steric hindrance between the ortho-hydrogen atoms, which favors a twisted conformation. ic.ac.uk

For 3-tert-Butyl-2-methyl-1,1'-biphenyl, the presence of bulky tert-butyl and methyl groups at the ortho and meta positions introduces significant steric strain. This forces the molecule into a non-planar or twisted conformation to minimize repulsive interactions. The equilibrium geometry reflects a balance between the energy penalty of steric clash and the loss of π-conjugation. DFT calculations are essential for determining this optimal geometry by finding the minimum energy conformation. rsc.org

Studies on similarly substituted biphenyls, such as 4-(tert-Butyl)-4-nitro-1,1'-biphenyl, have been performed using DFT and compared with experimental X-ray diffraction data. eurjchem.com These studies confirm that the calculated bond lengths and angles are in good agreement with experimental values, validating the computational approach. eurjchem.com The central C-C bond connecting the two phenyl rings typically has a length that reflects its single-bond character, slightly shortened by partial π-delocalization. The most critical parameter, the dihedral angle, is found to be significant in these sterically hindered systems, confirming a distinctly non-planar structure. ic.ac.ukeurjchem.com

Table 1: Representative Geometric Parameters for a Substituted Biphenyl.
Parameter Value
Dihedral Angle (C-C-C-C) Typically 40°-60°
Inter-ring C-C Bond Length ~1.48 - 1.50 Å

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.org The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. acs.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. chemmethod.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For substituted biphenyls, DFT calculations are used to determine these energy values. In a study on 4-(tert-Butyl)-4-nitro-1,1'-biphenyl, the HOMO-LUMO gap was calculated to be 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com The distribution of these orbitals is also informative; the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO may be distributed across the more electron-deficient parts of the molecule. researchgate.netresearchgate.net

Table 2: FMO Data for 4-(tert-Butyl)-4-nitro-1,1'-biphenyl.
Parameter Energy (eV)
EHOMO -6.55
ELUMO -2.58
Energy Gap (ΔE) 3.97

Data sourced from a DFT study on a structurally similar compound. eurjchem.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

An MEP map uses a color scale to represent the electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack. Blue indicates regions of most positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. researchgate.net

For a molecule like this compound, the MEP map would show negative potential around the π-systems of the aromatic rings, making them sites for electrophilic interaction. The specific locations of the substituents would modulate this distribution. For instance, studies on chlorinated biphenyls show that electronegative atoms create highly negative potential regions, while the aromatic rings can become more positive. nih.govnih.gov In 4-(tert-Butyl)-4-nitro-1,1'-biphenyl, the most negative region is localized on the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic attack. eurjchem.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical basis for understanding the stability and reaction tendencies of the molecule. acs.orgias.ac.in

Key global reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap. doaj.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. It is calculated as ω = χ²/2η.

These descriptors have been calculated for various substituted biphenyls to predict their reactivity. eurjchem.comacs.org A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Global Reactivity Descriptors for 4-(tert-Butyl)-4-nitro-1,1'-biphenyl.
Descriptor Value (eV)
Electronegativity (χ) 4.56
Chemical Hardness (η) 1.98
Chemical Softness (S) 0.25
Electrophilicity Index (ω) 5.25

Data derived from a DFT study on a structurally similar compound. eurjchem.com

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. numberanalytics.com It is based on the electron density and its derivatives. NCI plots reveal regions of hydrogen bonding, van der Waals interactions, and steric repulsion, which are crucial for determining molecular conformation and crystal packing. mdpi.comnih.gov

In these plots, large, flat surfaces of a specific color (often blue) indicate attractive van der Waals forces, sharp, spike-like features (often green) denote weaker attractive interactions like C-H···π contacts, and reddish areas signify repulsive steric clashes. researchgate.net

The Electron Localization Function (ELF) is a theoretical tool that provides a quantitative mapping of electron pair localization in a molecule. benthamdirect.comuchile.cl It helps to distinguish different types of chemical bonds (covalent, ionic, metallic) and to identify lone pairs of electrons. The ELF value ranges from 0 to 1, where high values (close to 1) correspond to regions with a high probability of finding a localized electron pair, such as in covalent bonds or lone pairs.

In aromatic systems like biphenyls, ELF analysis can be used to visualize the delocalized π-electron system. benthamdirect.com By separating the total ELF into its σ and π contributions, one can gain valuable information about the degree of aromaticity and electron delocalization within the phenyl rings. uchile.cl For this compound, ELF analysis would show high localization in the C-C and C-H sigma bonds and the C-C bonds of the tert-butyl and methyl groups. It would also map the characteristic delocalization of the π-electrons across each of the aromatic rings, providing insight into how the substituents and the inter-ring twist affect the aromatic character. researchgate.net

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are adept at predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For instance, in the study of other complex organic molecules, DFT calculations have been successfully employed to predict vibrational frequencies (IR and Raman spectra). researchgate.net The calculated vibrational frequencies and potential energy distribution (PED) can be compared with experimental findings to provide a comprehensive understanding of the molecule's vibrational modes.

Thermodynamic Parameter Calculations

Theoretical calculations can provide valuable insights into the thermodynamic properties of molecules. For other biphenyl derivatives, such as 2-methylbiphenyl (B165360) and 3,3'-dimethylbiphenyl, thermodynamic characteristics including heat capacities, entropies, and Gibbs energies have been determined through a combination of experimental calorimetry and theoretical calculations. researchgate.net These studies showcase the capability to derive thermodynamic functions for both condensed and ideal gas states. Although specific thermodynamic parameters for this compound have not been reported in the searched literature, the established methodologies could be applied to predict its thermodynamic behavior.

Nonlinear Optical (NLO) Property Assessment

The assessment of nonlinear optical (NLO) properties is a significant area of research, particularly for materials with potential applications in optoelectronics. Computational methods can be used to predict the NLO response of molecules. While there is no specific mention of NLO property assessment for this compound in the provided search results, the general approach involves calculating molecular hyperpolarizabilities. The investigation of NLO properties in asymmetrically substituted biphenyls is of interest due to the potential for creating materials with significant second-order NLO responses.

Conformational Analysis

Rotational Barriers and Energy Profiles of Biphenyl Systems

The rotation around the central C-C bond in biphenyls is not entirely free and is characterized by a rotational energy barrier. For unsubstituted biphenyl, this barrier is relatively low, allowing for rapid interconversion between enantiomeric twisted conformations at room temperature. libretexts.org However, the introduction of substituents, particularly in the ortho positions, can significantly increase this barrier. libretexts.orgresearchgate.net The size of the ortho substituents is a critical factor; larger groups lead to a higher activation energy for racemization. libretexts.org For instance, attaching methyl groups in the ortho-positions of biphenyl increases the rotational barrier. researchgate.net In the case of this compound, the ortho-methyl group is expected to substantially contribute to the rotational barrier. A study on biphenyls with a single ortho-substituent determined rotational barriers up to 15.4 kcal/mol using dynamic NMR spectroscopy, with ab initio calculations providing satisfactory corresponding values. researchgate.net

A benchmark study on substituted biphenyls using density functional theory has shown that methods like B3LYP-D, B97-D, and TPSS-D3 can accurately predict torsional barriers when dispersive interactions are considered. rsc.org This highlights the importance of accounting for weak van der Waals forces in conformational analysis. ic.ac.uk

Dihedral Angle Analysis Between Phenyl Rings

The dihedral angle between the phenyl rings in biphenyl itself is approximately 45° in the gas phase, a compromise between the stabilizing effect of π-conjugation (favoring planarity) and the steric repulsion between the ortho-hydrogens (favoring a twisted conformation). libretexts.orgwestmont.edu In the solid state, biphenyl can be forced into a planar conformation due to packing forces. westmont.edu

For substituted biphenyls, the equilibrium dihedral angle is influenced by the nature and position of the substituents. In this compound, the presence of a methyl group at the 2-position and a bulky tert-butyl group at the 3-position will lead to a complex interplay of steric interactions that determines the preferred dihedral angle. Theoretical studies on other substituted biphenyls have shown that the dihedral angle can be modulated by the substituent groups. westmont.edu Computational modeling of 2-methylbiphenyl shows a destabilization of the planar conformation compared to biphenyl. nih.gov

Influence of Steric Hindrance and Torsional Strain on Conformation

Torsional strain refers to the increase in potential energy due to the eclipsing of bonds on adjacent atoms. As the biphenyl system rotates around the central C-C bond, it passes through higher-energy planar transition states where the ortho substituents are in close proximity, leading to significant steric and torsional strain. libretexts.org The magnitude of this strain is dependent on the size of the ortho groups. libretexts.org The interplay of these forces dictates that the most stable conformation will be a twisted one, where the steric repulsion is minimized while still allowing for some degree of π-electron delocalization between the rings. ic.ac.uk

Role of Intramolecular Hydrogen Bonding in Conformational Stabilization

While classical hydrogen bonds involving electronegative atoms like oxygen or nitrogen are well-known, weaker interactions such as C-H···π bonds also play a crucial role in determining the three-dimensional structure of molecules. In substituted biphenyls like this compound, these non-covalent interactions are critical for stabilizing specific rotational conformations (conformers).

In the case of this compound, the hydrogen atoms of the bulky tert-butyl and methyl groups are positioned to interact with the π-face of the second phenyl ring. This interaction, though weak, can create a conformational preference, stabilizing a non-planar arrangement and influencing the energy barrier to rotation around the central C-C bond. The strength of these interactions can be estimated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. beilstein-journals.org

Table 1: Types of Intramolecular Interactions in Substituted Biphenyls

Interaction TypeDescriptionTypical Energy (kcal/mol)Relevance to this compound
C-H···πA weak hydrogen bond between a C-H bond and the face of a π-system (phenyl ring).0.5 - 2.5Stabilizes the torsional angle between the two phenyl rings.
van der WaalsRepulsive or attractive forces between non-bonded atoms.VariableThe bulky tert-butyl and methyl groups create steric hindrance, a major factor in conformational preference.
C=O···H-OA strong, conventional hydrogen bond.3 - 10Dictates conformational equilibrium in molecules like flavonols, serving as a benchmark for interaction strength. beilstein-journals.org

Advanced Molecular Modeling and Dynamics Simulations

To fully explore the conformational possibilities and dynamic behavior of biphenyl structures, chemists employ a suite of advanced molecular modeling techniques.

Ab Initio Molecular Dynamics (AIMD)

Ab Initio Molecular Dynamics (AIMD) is a more computationally intensive simulation method where the forces acting on the atoms are calculated at each time step using quantum mechanics (ab initio methods), rather than pre-defined classical force fields. youtube.com This approach provides a much more accurate description of the electronic structure and chemical bonding during the simulation, making it ideal for studying processes that involve bond breaking or formation, or where electronic properties are of interest. aps.orgnih.gov

The primary trade-off for this accuracy is computational cost. AIMD simulations are typically limited to smaller systems (hundreds of atoms) and shorter timescales (picoseconds). youtube.com However, for biphenyl systems, AIMD can provide crucial insights. For example, ab initio studies have been used to investigate the relationship between the torsional angle in biphenyl-based molecular junctions and their electronic transport properties, showing that thermopower decreases as the torsion angle increases. arxiv.org For this compound, AIMD could be used to accurately model the subtle electronic effects of the alkyl substituents on the phenyl rings and how these effects modulate the conformational preferences and reactivity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method that combines the accuracy of QM with the efficiency of classical MM. wikipedia.org In a QM/MM simulation, the system is partitioned into two regions. A small, chemically active region (e.g., the biphenyl molecule undergoing a reaction) is treated with high-level QM, while the surrounding environment (e.g., solvent molecules or a protein active site) is treated with a computationally cheaper MM force field. mpg.de

This multiscale approach allows for the study of chemical reactions in complex, realistic environments that would be too large for a full QM treatment. mpg.dersc.org For example, QM/MM methods have been successfully applied to study the degradation of halogenated biphenyls by enzymes, providing a detailed picture of the catalytic mechanism within the protein's active site. rsc.org For this compound, a QM/MM simulation could be used to model its metabolism by a cytochrome P450 enzyme, treating the biphenyl and the enzyme's heme group at the QM level and the rest of the protein and solvent at the MM level.

Table 3: Comparison of Molecular Simulation Techniques

TechniqueForce CalculationAccuracyComputational CostTypical Application
Classical MDEmpirical Force FieldLowerLowConformational sampling of large systems. nih.gov
AIMDQuantum MechanicsHighVery HighReaction dynamics in small systems. nih.gov
QM/MMHybrid QM and MMHigh (for QM region)Medium-HighEnzymatic reactions, reactions in solution. wikipedia.orgrsc.org

Reaction Mechanism Studies

Transition State Theory Applications

Transition State Theory (TST) is a fundamental model used to explain the rates of elementary chemical reactions. wikipedia.orgvedantu.com TST postulates that for a reaction to occur, reactants must pass through a high-energy, unstable configuration known as the "transition state" or "activated complex". wikipedia.orglibretexts.org The rate of the reaction is determined by the concentration of this transition state species and the frequency at which it converts to products.

Computational chemistry is an indispensable tool for applying TST. By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path from reactants to products and locate the exact geometry and energy of the transition state. nih.gov This allows for the direct calculation of key thermodynamic parameters such as the standard Gibbs energy of activation (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. wikipedia.org

Advanced computational approaches, such as the Unified Reaction Valley Approach (URVA), provide even deeper insight by analyzing the curvature of the reaction path. nih.govsmu.edu This analysis can partition a reaction into distinct phases, such as reactant preparation, bond breaking/forming, and product adjustment, revealing hidden intermediates and the precise sequence of chemical events. nih.govsmu.edu For reactions involving biphenyls, such as catalytic cross-coupling or enzymatic hydroxylation, TST calculations can elucidate the role of catalysts, predict selectivity, and explain how substituents like the tert-butyl and methyl groups influence the reaction rate by stabilizing or destabilizing the transition state. numberanalytics.com

Master Equation Models for Reaction Kinetics and Branching Ratios

Master equation models are a powerful theoretical tool in computational chemistry for describing the time evolution of a system of reacting molecules at the microscopic level. These models are particularly crucial for understanding complex chemical processes that involve multiple reaction pathways, such as isomerization and decomposition, especially for molecules like substituted biphenyls where various conformations and reaction channels are possible.

A master equation provides a mathematical framework for tracking the population of molecules in different energy states over time. ucr.edu It considers the competing effects of collisional energy transfer, where molecules gain or lose energy through collisions with a bath gas, and microscopic reaction rates, which are inherently energy-dependent. ucr.edu By solving the master equation, chemists can predict macroscopic observables like temperature and pressure-dependent rate coefficients and product branching ratios.

The core of a master equation model lies in its ability to describe a system where the assumption of thermal equilibrium might not hold, which is often the case in high-temperature environments or photochemical reactions. ucr.eduacs.org For a complex molecule, the model considers a network of interconnected isomers (wells on the potential energy surface) and transition states leading to different products. ucr.eduacs.org

Application to Substituted Biphenyls and Aromatic Compounds

For a molecule like this compound, a master equation model would be invaluable for investigating several key kinetic aspects:

Torsional Isomerization: The rotation around the central C-C bond in biphenyls is a form of isomerization. The rate of this rotation is influenced by the size and nature of the substituents at the ortho positions. rsc.org A master equation can model the kinetics of this process by considering the energy barriers for rotation and the collisional energy transfer that populates the vibrational states necessary to overcome these barriers.

Decomposition Pathways: At elevated temperatures, substituted biphenyls can undergo decomposition through various channels, such as the cleavage of the tert-butyl group, the methyl group, or the biphenyl linkage itself. Each of these pathways will have a distinct, energy-dependent rate.

Branching Ratios: The branching ratio, which is the fraction of reactants that proceeds through a particular reaction channel, is a critical output of master equation modeling. duke.edu For instance, the model can predict whether the primary decomposition pathway at a given temperature and pressure is the loss of a methyl radical or a tert-butyl radical. This is determined by the competition between the different microscopic reaction rates. acs.orgduke.edu

Illustrative Research Findings from Analogous Systems

To illustrate the type of data generated from master equation analyses, we can look at findings from studies on other molecules. For example, a study on the unimolecular reactions of bromoacetaldehyde (B98955) using RRKM/master equation analysis investigated 14 different dissociation and isomerization channels. acs.org The model predicted the primary photodissociation yields under various conditions, highlighting the competition between different bond fission and elimination pathways. acs.org

Similarly, a master equation analysis of the thermal activation of 2-butene (B3427860) explored the interplay between cis-trans isomerization and decomposition. ucr.edu The study revealed that at high temperatures, the system exhibits complex behavior where the rate of decomposition is influenced by the rate at which equilibrium between the isomers is established. ucr.edu

Illustrative Data Tables

The following tables showcase the kind of data that can be obtained from master equation modeling, based on examples from the literature for other compounds, as specific data for this compound is not available.

Table 1: Illustrative Photodissociation Branching Ratios for Bromoacetaldehyde at 320 nm Excitation acs.org

Product ChannelBranching Ratio (%)
C–C bond fission27
C–Br bond fission11
HBr elimination7
Consecutive O–Br fission<2
Photo-tautomerization<2

This table illustrates how master equation modeling can quantify the relative importance of different reaction pathways for a given initial energy.

Table 2: Illustrative Thermal Decomposition Branching Ratios for Bromoacetaldehyde at 2000 K and Ambient Pressure acs.org

Product ChannelBranching Ratio (%)
C–C bond fission43
C–Br bond fission35

This table demonstrates the prediction of temperature-dependent branching ratios for different decomposition channels.

Applications and Functionalization of 3 Tert Butyl 2 Methyl 1,1 Biphenyl and Its Derivatives in Advanced Chemical Research

Ligand Design and Optimization in Homogeneous Transition Metal Catalysis

The architectural framework of 3-tert-butyl-2-methyl-1,1'-biphenyl and its analogues serves as a cornerstone for developing sophisticated ligands. By modifying the substituents on the biphenyl (B1667301) rings and introducing phosphine (B1218219) or other coordinating groups, chemists can fine-tune the steric and electronic properties of the resulting metal complexes. This tunability is crucial for optimizing catalytic activity, selectivity, and substrate scope. Bulky, electron-rich phosphine ligands based on biphenyl scaffolds are known to promote challenging cross-coupling reactions and enable transformations under milder conditions. wikipedia.orgrsc.orglibretexts.org

Applications in Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Arylations, Heck)

Ligands derived from substituted biphenyls are instrumental in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgrsc.org

In Buchwald-Hartwig amination , the use of bulky, electron-donating phosphine ligands is critical for achieving high efficiency. wikipedia.orglibretexts.org These ligands, often based on a biphenyl backbone, facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination to form the C-N bond. wikipedia.orglibretexts.org While specific data on the this compound ligand itself is not prevalent, structurally related ligands like CM-phos are used for the coupling of aryl mesylates. orgsyn.org The choice of ligand, base, and solvent is crucial for optimizing these reactions, with systems tailored for various substrates, including challenging aryl chlorides and tosylates. libretexts.orgacs.org

The Heck reaction , which forms substituted alkenes by coupling alkenes with aryl halides, also benefits from palladium catalysts bearing sterically hindered phosphine ligands. researchgate.net These ligands promote the reaction of a wide variety of olefins and can enable reactions at room temperature, even with less reactive aryl chlorides. Research has demonstrated that catalyst systems like Pd/P(t-Bu)3 are robust and practical for these transformations.

Furthermore, these biphenyl-based ligands are employed in other arylations , such as the Suzuki-Miyaura coupling, to synthesize functionalized biphenyls and other complex aromatic systems. rsc.org The development of catalysts for these reactions is ongoing, with a focus on improving activity and expanding substrate scope. nih.gov

Catalysis of Olefin Hydrogenation and Isomerization Reactions

Derivatives of substituted biphenyls are effective ligands in catalytic olefin hydrogenation and isomerization, two fundamental transformations in organic synthesis. Nickel(0) complexes bearing chelating terphenyl-based bis(silylenyl) ligands have shown remarkable activity in the homogeneous hydrogenation of a wide range of olefins under mild conditions (1 bar H₂ pressure, room temperature) with excellent chemoselectivity. nih.gov For instance, the hydrogenation of norbornene and 3,3-dimethylbut-1-ene proceeds quantitatively with high turnover numbers (TON) and turnover frequencies (TOF). nih.gov

In some cases, hydrogenation can be accompanied by isomerization. For example, during the hydrogenation of 2,3-dimethyl-1,3-butadiene, isomerization to the bulkier tetramethylethylene occurs. nih.gov Similarly, the hydrogenation of 1,4-cyclohexadiene (B1204751) can lead to some formation of benzene (B151609) via dehydrogenation alongside the primary product, cyclohexane. nih.gov The design of the ligand is critical to controlling the desired reaction pathway and minimizing side reactions. nih.govnih.gov

Development of Asymmetric Catalytic Systems (e.g., Hydrogenation, Hydroformylation)

The creation of chiral, atropisomeric biphenyl ligands has been a major advancement in asymmetric catalysis. These C₂-symmetric diphosphine ligands, when complexed with metals like ruthenium, are highly effective for the asymmetric hydrogenation of various prochiral substrates. nih.gov

For example, a bridged C₂-symmetric biphenyl phosphine ligand has been synthesized and used in the highly effective asymmetric hydrogenation of α- and β-ketoesters, β-(acylamino)acrylates, and enol acetates, achieving excellent enantioselectivities. nih.gov The rigidity and specific chiral environment imposed by the ligand are key to this success. nih.gov Similarly, chiral phosphine-functionalized ionic liquids based on the BINAP scaffold (a related binaphthyl diphosphine) have been used for the Ru-catalyzed asymmetric hydrogenation of β-keto esters, demonstrating high catalytic efficiency and enantioselectivity. nih.gov

While hydroformylation is another key area for asymmetric catalysis, the primary application found for derivatives of this compound is in asymmetric hydrogenation and hydroamination. rsc.orgnih.gov

Table 1: Asymmetric Hydrogenation of Various Substrates Using Chiral Biphenyl-Type Ligands

Substrate Catalyst System Product Yield (%) ee (%) Ref
Methyl acetoacetate Ru-C3-TunePhos Methyl 3-hydroxybutyrate >99 99.4 nih.gov
Methyl benzoylformate Ru-C3-TunePhos Methyl mandelate >99 97.2 nih.gov
(Z)-Methyl α-acetamidocinnamate Ru-C3-TunePhos N-Acetyl-L-phenylalanine methyl ester >99 >99 nih.gov
Naproxen precursor Ru-C3-TunePhos Naproxen methyl ester >99 96.4 nih.gov
1-(4-Methoxyphenyl)vinyl acetate (B1210297) Ru-C3-TunePhos 1-(4-Methoxyphenyl)ethyl acetate >99 97.2 nih.gov

Table is based on selected data from cited research to illustrate the catalytic performance.

Catalysis of Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful method for synthesizing cyclic compounds, and the performance of the ruthenium or molybdenum catalysts used is highly dependent on the ancillary ligands. organic-chemistry.orgwikipedia.org Derivatives of substituted biphenyls have been successfully employed in the preparation of highly active and selective RCM catalysts. sigmaaldrich.com

Specifically, the chiral biphenol derivative, 5,5′,6,6′-tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol, serves as a key reactant for preparing Biphen-Mo complexes. sigmaaldrich.com These molybdenum-based catalysts are utilized for enantioselective ring-closing metathesis, enabling the synthesis of chiral cyclic structures that are valuable intermediates in organic synthesis. sigmaaldrich.com The RCM reaction generally involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.orgyoutube.com The functional group tolerance and stereoselectivity of modern RCM catalysts have made this reaction a staple in the synthesis of complex natural products and pharmaceuticals. organic-chemistry.orgwikipedia.orgnih.gov

Facilitation of Ring-Opening Polymerization of Cyclic Esters

Catalysts derived from substituted biphenyls are also influential in the ring-opening polymerization (ROP) of cyclic esters, a key process for producing biodegradable polymers like polylactic acid (PLA). acs.orghw.ac.ukresearchgate.net The compound 5,5′,6,6′-tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol is used as a reactant to prepare single-site catalyst precursors for this purpose. sigmaaldrich.com

Metal complexes, particularly those of titanium, zirconium, and yttrium, featuring amine bis(phenolate) ligands derived from these biphenols, have been investigated as catalysts for the ROP of lactide. hw.ac.uknih.gov The steric and electronic properties of the ligand, influenced by substituents like tert-butyl groups, play a critical role in the catalyst's activity and the properties of the resulting polymer. hw.ac.uknih.gov For example, titanium and zirconium complexes with amine bis(phenolate) ligands have been shown to actively polymerize rac-lactide. hw.ac.uk The catalyst's structure can influence polymerization rates and control over the polymer's molecular weight and tacticity. hw.ac.uknih.govunisa.it

Table 2: Ring-Opening Polymerization of rac-Lactide with Biphenyl-Derivative Based Catalysts

Catalyst Precursor/Ligand System Metal Center Conversion (%) (Time) Polymer Mn (g/mol) Polydispersity (Đ) Ref
Bimetallic Ti-amine bis(phenolate) Ti 73% (24 h) 12,900 1.15 hw.ac.uk
Tetrametallic Ti-amine bis(phenolate) Ti 30-40% (24 h) 6,600-8,500 1.11-1.12 hw.ac.uk
Monometallic Zr-amine bis(phenolate) Zr 99% (24 h) 18,300 1.57 hw.ac.uk
Y-alkoxy-amino-bis(phenolate) Y 99% (5 min) 30,100 1.06 nih.gov

Table compiled from various sources to show representative results. Conditions may vary.

Asymmetric Olefin Hydroamination/Cyclization

Asymmetric hydroamination, the addition of an N-H bond across a double bond, is a highly atom-economical route to chiral amines. rsc.org Catalytic systems based on copper hydride (CuH) combined with chiral biphenyl-based phosphine ligands have emerged as a premier solution for this challenging transformation, especially for unactivated internal olefins. nih.govnih.govmit.edu

The ligand 5,5′,6,6′-tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol is a key precursor for preparing catalysts for asymmetric olefin hydroamination and cyclization reactions. sigmaaldrich.com In practice, ligands such as DTBM-SEGPHOS, which features a biphenyl backbone with di-tert-butyl-methoxyphenyl groups, are used with copper(I) acetate to generate the active CuH catalyst. nih.gov This system effectively converts unactivated internal olefins into highly enantioenriched α-branched amines with enantiomeric excesses often exceeding 96%. nih.govnih.gov The reaction proceeds through the enantioselective hydrocupration of the olefin, followed by interception of the resulting chiral alkylcopper intermediate with an electrophilic amine reagent. nih.govacs.org This method provides access to a broad range of functionalized, high-value chiral amines. nih.govresearchgate.net

Table 3: Asymmetric Hydroamination of Unactivated Internal Olefins

Olefin Ligand Product Yield (%) ee (%) Ref
(E)-4-Octene DTBM-SEGPHOS N-Benzyl-N-(octan-4-yl)aniline 84 97 nih.gov
(Z)-4-Octene DTBM-SEGPHOS N-Benzyl-N-(octan-4-yl)aniline 86 96 nih.gov
(E)-2-Butene DTBM-SEGPHOS N-Benzyl-N-(sec-butyl)aniline 85 98 nih.gov
(E)-5-Decene DTBM-SEGPHOS N-Benzyl-N-(decan-5-yl)aniline 84 97 nih.gov

Data selected from a study by the Buchwald group to demonstrate the capability of the catalytic system.

Building Blocks for Complex Organic Synthesis

The biphenyl scaffold is a fundamental unit in a wide array of biologically active compounds and functional organic materials. The functionalization of the this compound core can lead to a variety of intermediates for more complex molecular structures.

Construction of Novel Organic Molecules and Scaffolds

The this compound structure can serve as a foundational building block for the synthesis of more elaborate organic molecules. researchgate.net The presence of the methyl and tert-butyl groups creates a specific steric and electronic environment that can be exploited in synthetic strategies. Functionalization of the biphenyl rings through reactions such as halogenation, nitration, or acylation can introduce reactive handles for subsequent cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, to build larger, multi-component systems. rsc.org

For instance, the introduction of a hydroxyl group, leading to derivatives like 3-(tert-Butyl)-2'-methyl-[1,1'-biphenyl]-4-ol, provides a site for ether or ester linkages, expanding the range of accessible molecular architectures. The existence of such functionalized derivatives as commercially available starting materials suggests their utility in synthetic campaigns. The chloromethyl derivative, 3-(Chloromethyl)-2-methyl-1,1'-biphenyl, also represents a key intermediate, as the chloromethyl group can be readily converted into a variety of other functional groups, further highlighting the potential of this scaffold in the construction of novel organic molecules. nih.gov

The rotational restriction around the biphenyl single bond, a consequence of the ortho-substitution, can lead to atropisomerism, where stereoisomers arise from hindered rotation. vedantu.com This feature is of significant interest in the design of chiral ligands for asymmetric catalysis and chiral materials. The specific substitution pattern of this compound could be leveraged to create novel chiral scaffolds.

Table 1: Potential Functionalization Reactions of this compound for Organic Synthesis

Reaction TypeReagents and ConditionsPotential Products
Friedel-Crafts AcylationAcyl chloride/anhydride, Lewis acid (e.g., AlCl₃)Ketone-functionalized biphenyls
HalogenationBr₂, FeBr₃ or NBSBrominated biphenyl derivatives
NitrationHNO₃, H₂SO₄Nitrated biphenyl derivatives
Suzuki-Miyaura CouplingAryl boronic acid, Pd catalyst, baseMore complex bi- and poly-aryl systems

Precursors for Polymeric Materials and Advanced Organic Materials

The incorporation of bulky substituents like the tert-butyl group into polymer backbones is a well-established strategy to enhance the solubility and processability of otherwise intractable polymers. This is achieved by disrupting intermolecular chain packing, which reduces crystallinity and increases free volume. Aromatic polymers such as polyimides and polyamides, known for their exceptional thermal and mechanical properties, often suffer from poor solubility, limiting their applications.

Derivatives of this compound, particularly diamino-functionalized variants, could serve as valuable monomers in the synthesis of high-performance polymers. For example, the introduction of amino groups would allow for polycondensation reactions with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. The presence of the this compound unit in the polymer backbone would be expected to impart improved solubility in common organic solvents, facilitating their fabrication into films, fibers, and coatings.

Research on related structures has shown that polyimides derived from diamines containing tert-butyl groups exhibit enhanced solubility, good thermal stability, and the ability to form flexible and transparent films. For instance, polyimides synthesized from 3,3′-di-tert-butylbenzidine demonstrated high glass transition temperatures and were readily soluble in polar organic solvents.

Table 2: Potential Polymer Architectures from this compound Derivatives

Polymer ClassMonomer RequirementPotential Properties
PolyimidesDiamino-derivative of this compound + DianhydrideEnhanced solubility, high thermal stability, good mechanical properties
PolyamidesDiamino-derivative of this compound + Diacyl chlorideImproved processability, good film-forming properties
PolyestersDihydroxy-derivative of this compound + Diacyl chlorideIncreased solubility, potential for liquid crystallinity

Development in Optoelectronic and Supramolecular Materials

The unique electronic and structural characteristics of the this compound scaffold make it a person of interest for applications in optoelectronic devices and the design of complex supramolecular systems.

Role in Organic Solar Cells and Optoelectronic Device Components

In the field of organic electronics, the performance of devices such as organic solar cells (OSCs) is highly dependent on the molecular structure and morphology of the active layer components. acs.org The introduction of bulky tert-butyl groups into the structure of organic semiconductors is a common strategy to control the intermolecular packing and prevent excessive aggregation. This can lead to improved solubility and optimized morphology of the active layer blend, which is crucial for efficient charge separation and transport.

While specific studies on this compound in OSCs are not prevalent, derivatives of this compound could be functionalized to act as electron-donating or electron-accepting materials. For example, the biphenyl core could be extended with conjugated moieties to tune the HOMO and LUMO energy levels for efficient charge transfer with other components in a bulk heterojunction solar cell. The tert-butyl and methyl groups would serve to modulate the solid-state packing and film-forming properties.

Furthermore, fluorinated biphenyls and their derivatives are known to be interesting building blocks for organic light-emitting diodes (OLEDs) and organic semiconductors due to their electronic properties. acs.org Functionalization of the this compound core with fluorine atoms could lead to materials with desirable electronic characteristics for such applications.

Design of Supramolecular Assemblies and Macrocycles

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Biphenyl units are frequently used as rigid building blocks in the construction of macrocycles and other supramolecular architectures due to their well-defined geometry. mdpi.com The this compound unit, with its specific substitution pattern, can direct the formation of unique three-dimensional structures.

The tert-butyl group can act as a "steric director," influencing the conformation of the molecule and the way it interacts with other molecules. This can be exploited in the design of host-guest systems, where the biphenyl derivative acts as a host for smaller guest molecules. The methyl group can also play a role in fine-tuning the shape and electronic properties of the resulting supramolecular assembly.

By introducing functional groups capable of forming hydrogen bonds, metal-ligand coordination bonds, or other non-covalent interactions, derivatives of this compound can be used to construct macrocycles, molecular cages, and other complex architectures. mdpi.comnih.gov These structures have potential applications in areas such as molecular recognition, catalysis, and drug delivery.

Future Research Directions and Emerging Paradigms for 3 Tert Butyl 2 Methyl 1,1 Biphenyl

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign methods for the synthesis of biphenyl (B1667301) compounds is a significant area of ongoing research. researchgate.netresearchgate.netflinders.edu.au Traditional cross-coupling reactions, while effective, often rely on hazardous solvents and expensive catalysts. rsc.org Future efforts will likely focus on several key areas to improve the sustainability of synthesizing 3-tert-Butyl-2-methyl-1,1'-biphenyl and related structures.

One promising approach is the use of water as a solvent. researchgate.netgoogle.com Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive alternative to volatile organic compounds. Research into water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, has shown high yields for Suzuki-Miyaura cross-coupling reactions at room temperature. researchgate.net Another avenue is the development of solvent-free reaction conditions. researchgate.netflinders.edu.auorganic-chemistry.org These methods not only eliminate the need for hazardous solvents but can also lead to simplified purification processes and reduced waste generation. researchgate.net

Furthermore, the use of more sustainable catalysts is a critical aspect of green chemistry. This includes the use of lower-cost and more abundant metals as catalysts, moving away from precious metals like palladium where possible. google.com The recyclability of catalysts is also a key consideration, with research exploring the use of supported catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.netorganic-chemistry.org

Green Synthesis ApproachKey FeaturesRepresentative Catalyst/System
Aqueous Phase Synthesis Utilizes water as the reaction medium, reducing the need for volatile organic compounds.Water-soluble fullerene-supported PdCl2 nanocatalyst. researchgate.net
Solvent-Free Reactions Eliminates the use of hazardous solvents, minimizing waste. researchgate.netflinders.edu.auErbium(III) triflate for tert-butylation reactions. organic-chemistry.org
Catalyst Recycling Employs supported catalysts that can be recovered and reused. researchgate.netorganic-chemistry.orgFullerene-supported PdCl2 nanocatalyst, Erbium(III) triflate. researchgate.netorganic-chemistry.org

Integration of Advanced In-Situ Characterization Techniques

A deeper understanding of reaction mechanisms and the dynamic behavior of catalysts is crucial for the rational design of more efficient synthetic processes. Advanced in-situ characterization techniques are powerful tools for gaining real-time insights into chemical transformations. ustc.edu.cnmdpi.com

Synchrotron-based X-ray scattering techniques, such as small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), are particularly valuable for studying the formation and evolution of nanocrystal catalysts in real-time. ustc.edu.cn These techniques can provide information on the size, shape, and structure of catalytic species as they form and interact during a reaction. ustc.edu.cn For instance, in-situ SAXS has been used to elucidate the formation kinetics of palladium nanocrystals, providing a quantitative understanding that enables precise control over their synthesis. ustc.edu.cn

Coupling these scattering techniques with other spectroscopic methods, such as X-ray absorption spectroscopy (XAS), can provide a more complete picture of the catalyst's electronic and structural properties under reaction conditions. mdpi.comnih.gov This information is critical for understanding how the ligand environment, including the sterically demanding groups on a biphenyl ligand like this compound, influences the activity and stability of the metal center. nih.gov

Development of Machine Learning and AI-Driven Computational Prediction Models

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or catalytic activity of new biphenyl compounds based on their molecular descriptors. frontiersin.orgresearchgate.net These models learn from existing data to identify the key structural features that correlate with desired properties, enabling the rapid screening of large virtual libraries of compounds. researchgate.net

AI/ML ApplicationDescriptionPotential Impact on Biphenyl Research
QSAR Modeling Predicts biological or catalytic activity based on molecular structure. frontiersin.orgresearchgate.netRapidly screen virtual libraries of biphenyl derivatives for potential applications.
Property Prediction Forecasts physicochemical properties like solubility and stability. eurekalert.orggoogle.comGuide the design of new ligands with optimized characteristics.
Generative Models Creates novel molecular structures with desired properties. nih.govDiscover new biphenyl architectures with enhanced performance.
Ligand Design Accelerates the identification and optimization of new therapeutic or catalytic compounds. desertsci.comacs.orgDesign of highly selective and active ligands for specific chemical transformations.

Diversification of Catalytic Applications with Earth-Abundant Metal Centers

While palladium has been a workhorse in cross-coupling reactions for the synthesis of biphenyls, there is a growing interest in utilizing more earth-abundant and cost-effective metals in catalysis. rsc.org The unique steric and electronic properties of ligands like those derived from this compound can play a crucial role in enabling catalysis with first-row transition metals such as iron, copper, and nickel. researchgate.net

The bulky tert-butyl and methyl groups on the biphenyl scaffold can create a specific coordination environment around the metal center, influencing its reactivity and selectivity. researchgate.netorganic-chemistry.org Research in this area will likely focus on designing and synthesizing new biphenyl-based phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands tailored for catalysis with these earth-abundant metals. nih.govyoutube.comyoutube.com The goal is to develop robust and efficient catalytic systems for a wide range of organic transformations, including cross-coupling reactions, C-H activation, and polymerization.

Design and Synthesis of Highly Substituted Biphenyl Architectures for Enhanced Performance

The performance of biphenyl-based ligands and materials is highly dependent on their substitution pattern. lookchem.comnih.govresearchgate.netnih.gov The strategic placement of various functional groups on the biphenyl backbone can fine-tune its steric and electronic properties, leading to enhanced catalytic activity, selectivity, or material performance. nih.govnih.gov

Future research will focus on the design and synthesis of highly substituted and structurally diverse biphenyl architectures. nih.gov This includes the development of methods for introducing a variety of functional groups at specific positions on the biphenyl rings. lookchem.comnih.gov The synthesis of axially chiral biphenyls, where the rotation around the C-C single bond between the two phenyl rings is restricted, is a particularly important area of research, as these compounds are valuable as chiral ligands and catalysts in asymmetric synthesis. researchgate.netnih.gov The development of diverse and adjustable axially chiral biphenyl ligands will continue to be a major theme. researchgate.netnih.gov

The exploration of novel biphenyl scaffolds, including those with extended aromatic systems or those incorporated into larger macrocyclic structures, will also be a key research direction. nih.govfrontiersin.org These more complex architectures have the potential to exhibit unique properties and find applications in areas such as molecular recognition, supramolecular chemistry, and advanced materials. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.